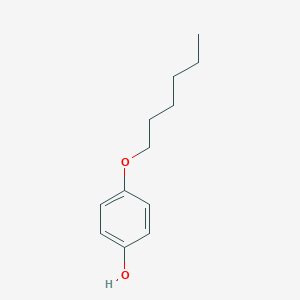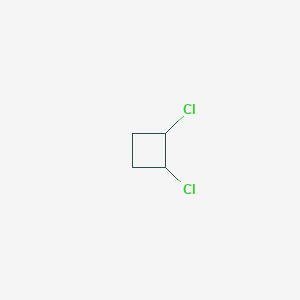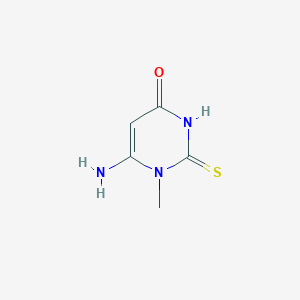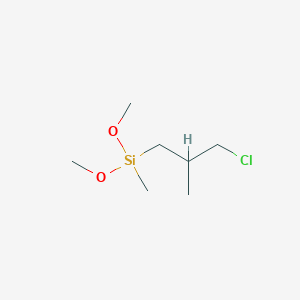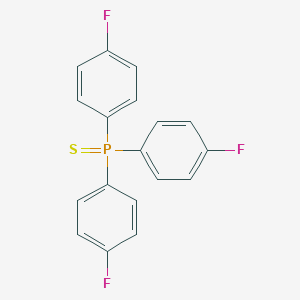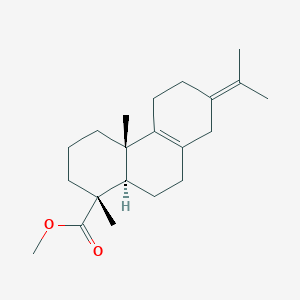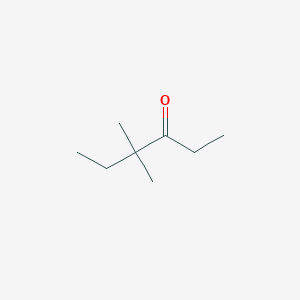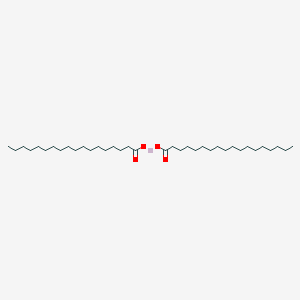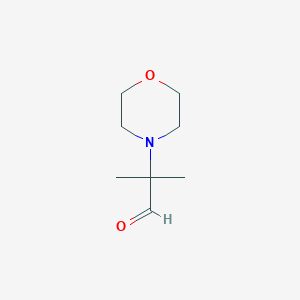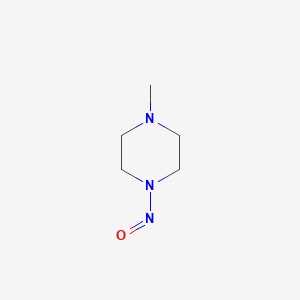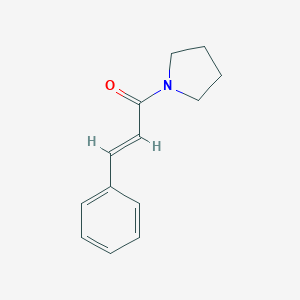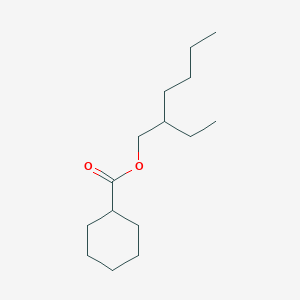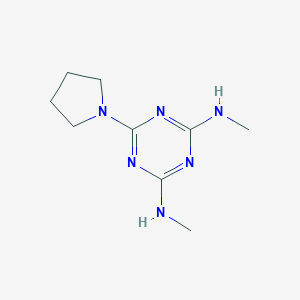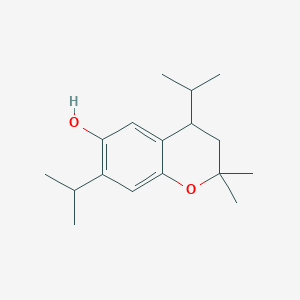
2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2h-chromen-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2h-chromen-6-ol, also known as Trolox, is a water-soluble analog of vitamin E. It is a potent antioxidant that has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2h-chromen-6-ol exerts its antioxidant effects by scavenging free radicals and reactive oxygen species (ROS) in the body. It also inhibits lipid peroxidation, which is a major cause of cell damage. 2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2h-chromen-6-ol has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of antioxidant and detoxification genes.
Effets Biochimiques Et Physiologiques
2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2h-chromen-6-ol has been shown to have a wide range of biochemical and physiological effects. It has been shown to protect against oxidative stress-induced cell damage, reduce inflammation, and improve mitochondrial function. 2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2h-chromen-6-ol has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2h-chromen-6-ol has several advantages for lab experiments. It is water-soluble, which makes it easy to administer to cells and animals. It is also stable and has a long half-life in the body. However, 2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2h-chromen-6-ol has some limitations, including its potential to interfere with certain assays and its relatively low potency compared to other antioxidants.
Orientations Futures
There are several future directions for research on 2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2h-chromen-6-ol. One area of interest is its potential use in the treatment of cancer. 2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2h-chromen-6-ol has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Another area of interest is its potential use in the treatment of neurodegenerative diseases. 2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2h-chromen-6-ol has been shown to improve cognitive function and memory in animal models of these diseases. Finally, there is interest in developing more potent analogs of 2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2h-chromen-6-ol that could be used in clinical settings.
Méthodes De Synthèse
2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2h-chromen-6-ol can be synthesized by the condensation of 2,4,6-trimethylphenol with isobutyraldehyde in the presence of an acid catalyst. The resulting product is then reduced with sodium borohydride to yield 2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2h-chromen-6-ol.
Applications De Recherche Scientifique
2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2h-chromen-6-ol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, cardiovascular diseases, and diabetes. It has been shown to have antioxidant, anti-inflammatory, and anti-apoptotic properties, which make it a promising candidate for the treatment of these diseases.
Propriétés
Numéro CAS |
18403-56-0 |
|---|---|
Nom du produit |
2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2h-chromen-6-ol |
Formule moléculaire |
C17H26O2 |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
2,2-dimethyl-4,7-di(propan-2-yl)-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C17H26O2/c1-10(2)12-8-16-13(7-15(12)18)14(11(3)4)9-17(5,6)19-16/h7-8,10-11,14,18H,9H2,1-6H3 |
Clé InChI |
GEMGEWMSHHRLGX-UHFFFAOYSA-N |
SMILES |
CC(C)C1CC(OC2=CC(=C(C=C12)O)C(C)C)(C)C |
SMILES canonique |
CC(C)C1CC(OC2=CC(=C(C=C12)O)C(C)C)(C)C |
Autres numéros CAS |
18403-56-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



